molecular formula C22H25N5O4S B11673886 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11673886
M. Wt: 455.5 g/mol
InChI Key: AZABGEPNPLRUJR-YDZHTSKRSA-N
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Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with isothiocyanates or other suitable reagents.

    S-Alkylation: The triazole derivative is then subjected to S-alkylation using alkyl halides in the presence of a base to introduce the sulfanyl group.

    Condensation Reaction: The final step involves the condensation of the triazole-sulfanyl derivative with 3,4,5-trimethoxybenzaldehyde to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted triazole or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential neuroprotective and anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide imparts unique biological activities, particularly its potential neuroprotective and anti-inflammatory properties, which are not as pronounced in similar compounds.

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H25N5O4S/c1-5-27-21(16-9-7-6-8-10-16)25-26-22(27)32-14-19(28)24-23-13-15-11-17(29-2)20(31-4)18(12-15)30-3/h6-13H,5,14H2,1-4H3,(H,24,28)/b23-13+

InChI Key

AZABGEPNPLRUJR-YDZHTSKRSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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